Cas no 884006-82-0 (tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate)

Tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate is a chiral cyclopentyl carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-hydroxyethyl side chain. Its stereospecific (1R,3S) configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly for peptidomimetics and small-molecule drug development. The Boc group enhances stability during synthetic manipulations, while the hydroxyethyl moiety offers versatility for further functionalization. This compound is commonly employed in medicinal chemistry for its controlled reactivity and compatibility with orthogonal protecting group strategies. Its well-defined structure ensures reproducibility in complex synthetic routes, making it a reliable building block for targeted molecular architectures.
tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate structure
884006-82-0 structure
Product name:tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate
CAS No:884006-82-0
MF:C12H23NO3
MW:229.315923929214
CID:6233789
PubChem ID:18453431

tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-5975367
    • 884006-82-0
    • SCHEMBL3896957
    • tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate
    • Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1
    • InChI Key: MCKPDOKMSMTHGK-NXEZZACHSA-N
    • SMILES: O(C(C)(C)C)C(N[C@@H]1CC[C@H](CCO)C1)=O

Computed Properties

  • Exact Mass: 229.16779360g/mol
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.6Ų

tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5975367-0.05g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
0.05g
$1669.0 2023-05-31
Enamine
EN300-5975367-2.5g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
2.5g
$3893.0 2023-05-31
Enamine
EN300-5975367-0.1g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
0.1g
$1748.0 2023-05-31
Enamine
EN300-5975367-0.25g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
0.25g
$1828.0 2023-05-31
Enamine
EN300-5975367-0.5g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
0.5g
$1907.0 2023-05-31
Enamine
EN300-5975367-1.0g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
1g
$1987.0 2023-05-31
Enamine
EN300-5975367-5.0g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
5g
$5760.0 2023-05-31
Enamine
EN300-5975367-10.0g
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
884006-82-0
10g
$8542.0 2023-05-31

Additional information on tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate

tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate (CAS No. 884006-82-0): A Comprehensive Overview

tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate (CAS No. 884006-82-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-(1R,3S)-3-(2-hydroxyethyl)cyclopentylamine, is a chiral carbamate derivative that has garnered attention for its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

The tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate molecule is characterized by its unique chiral structure, which includes a cyclopentyl ring substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of the chiral centers at the 1R and 3S positions imparts specific stereochemical properties to the molecule, making it valuable for asymmetric synthesis and drug design. The Boc protecting group is commonly used in organic synthesis to protect amino groups during multi-step reactions, ensuring the integrity of the final product.

Synthesis Methods

The synthesis of tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate typically involves several key steps. One common approach is to start with the corresponding cyclopentylamine derivative and introduce the 2-hydroxyethyl group through an alkylation reaction. The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. Recent advancements in catalytic asymmetric synthesis have further refined these methods, allowing for more efficient and enantioselective production of this compound.

Biological Activities and Applications

tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate has been studied for its potential biological activities and applications in drug development. One notable area of research is its use as an intermediate in the synthesis of GABA receptor modulators. GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate GABA receptors have shown promise in treating various neurological disorders such as anxiety, epilepsy, and sleep disorders.

Recent studies have also explored the role of this compound in modulating ion channels and receptors involved in pain signaling. For instance, a study published in the *Journal of Medicinal Chemistry* reported that derivatives of tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate exhibited potent analgesic effects by interacting with specific ion channels in nociceptive neurons. These findings suggest that this compound could be a valuable lead for developing new pain management therapies.

Current Research Trends

The ongoing research on tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate reflects its broad potential in various therapeutic areas. One emerging trend is its use as a scaffold for designing small molecules that target protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation can have significant therapeutic benefits. A recent study published in *ACS Chemical Biology* demonstrated that derivatives of this compound could effectively disrupt specific PPIs involved in cancer cell proliferation, opening new avenues for cancer therapy.

In addition to its pharmaceutical applications, tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate has also been investigated for its potential use in chemical biology research tools. Its unique structural features make it suitable for labeling and imaging studies, allowing researchers to gain insights into complex biological processes at the molecular level.

Conclusion

In summary, tert-butyl N-[(1R,3S)-3-(2-hydroxyethyl)cyclopentyl]carbamate (CAS No. 884006-82-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chiral structure and versatile functional groups make it an attractive candidate for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in modern drug discovery efforts.

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